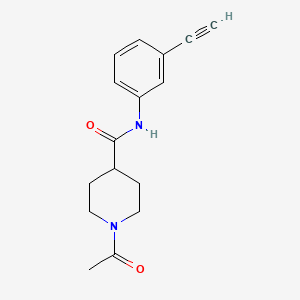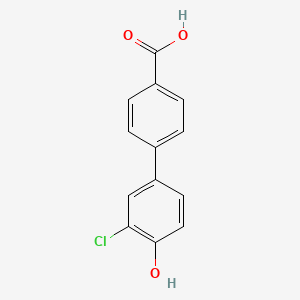
2,2-Bis(trifluoromethyl)cyclopropane-1-carboxylic acid, 98%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Bis(trifluoromethyl)cyclopropane-1-carboxylic acid is an organic compound with the molecular formula C6H4F6O2 . It contains a total of 18 atoms, including 4 Hydrogen atoms, 6 Carbon atoms, 2 Oxygen atoms, and 6 Fluorine atoms . The compound has a total of 18 bonds, including 14 non-H bonds, 1 multiple bond, 1 rotatable bond, 1 double bond, 1 three-membered ring, 1 aliphatic carboxylic acid, and 1 hydroxyl group .
Synthesis Analysis
The synthesis of 2,2-Bis(trifluoromethyl)cyclopropane-1-carboxylic acid can be achieved through several methods. One method involves a solvent-controlled synthesis of bis(trifluoromethyl)cyclopropanes via a [2 + 1] or [3 + 2] cycloaddition reaction of 2-trifluoromethyl-1,3-conjugated enynes with CF3CHN2 . Another method involves a Pd-catalyzed carbonylation of bromide followed by saponification of the intermediate ester .Molecular Structure Analysis
The molecular structure of 2,2-Bis(trifluoromethyl)cyclopropane-1-carboxylic acid is characterized by a three-membered cyclopropane ring with two trifluoromethyl groups attached to the same carbon atom and a carboxylic acid group attached to another carbon atom in the ring .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,2-Bis(trifluoromethyl)cyclopropane-1-carboxylic acid include its molecular weight, which is 222.085 Da , and its molecular formula, which is C6H4F6O2 . The compound is a solid at room temperature .Aplicaciones Científicas De Investigación
2,2-bis-TFCA is widely used in scientific research and lab experiments. It is used in the synthesis of various organic compounds, such as heterocyclic compounds and polymers. It is also used in analytical chemistry for the determination of the structure of organic compounds. In biochemistry, it is used for the preparation of fluorescent probes, such as fluorescently labeled proteins, and for the study of protein-protein interactions.
Mecanismo De Acción
Mode of Action
It’s known that the trifluoromethyl group often imparts unique properties to a molecule, including increased lipophilicity and metabolic stability .
Biochemical Pathways
The biochemical pathways affected by 2,2-Bis(trifluoromethyl)cyclopropane-1-carboxylic acid are currently unknown
Pharmacokinetics
Compounds containing trifluoromethyl groups are often associated with increased metabolic stability and lipophilicity, which can influence their pharmacokinetic properties .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with biological targets . Specific details on how these factors influence the action of 2,2-bis(trifluoromethyl)cyclopropane-1-carboxylic acid are currently unknown .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,2-bis-TFCA has several advantages for use in lab experiments. It is a highly reactive compound and can be used in a variety of reactions. It is also water-soluble and has a low melting point, making it easy to handle and store. The main limitation of 2,2-bis-TFCA is its high reactivity, which can lead to unwanted side reactions.
Direcciones Futuras
Could include the development of more efficient synthesis methods, the exploration of its potential applications in drug development, and the investigation of its effects on biological systems. Additionally, further research could be done to explore the potential of 2,2-bis-TFCA as a catalyst for organic reactions and its potential use in the synthesis of new materials.
Métodos De Síntesis
2,2-bis-TFCA can be synthesized from the reaction of trifluoromethanesulfonic acid and cyclopropane-1-carboxylic acid in a two-step process. The first step involves the reaction of trifluoromethanesulfonic acid and cyclopropane-1-carboxylic acid to form 2,2-bis-TFCA. The second step involves the reaction of 2,2-bis-TFCA and hydrochloric acid to form trifluoromethanesulfonic acid and cyclopropane-1-carboxylic acid.
Propiedades
IUPAC Name |
2,2-bis(trifluoromethyl)cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F6O2/c7-5(8,9)4(6(10,11)12)1-2(4)3(13)14/h2H,1H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNINSNRRLKFOBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(C(F)(F)F)C(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![3,5-Dibromo-1-[(2-methylphenyl)methyl]-1H-1,2,4-triazole](/img/structure/B6319482.png)
![2-[4-(Trifluoromethyl)phenyl]cyclopropan-1-amine hydrochloride](/img/structure/B6319492.png)
![tert-Butyl N-[4-(4-aminopiperidin-1-yl)-4-oxobutyl]carbamate](/img/structure/B6319494.png)

![(1R)-2-Azabicyclo[2.2.1]heptane-4-carboxylic acid hydrochloride](/img/structure/B6319501.png)